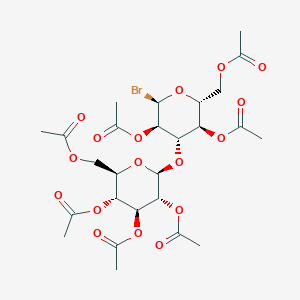
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside
Übersicht
Beschreibung
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside (TOBR) is a sugar derivative of the sugar alcohol L-rhamnose. It is a white, crystalline solid and has been used in various scientific research applications. It is a widely used sugar derivative due to its low toxicity, low cost, and the fact that it is relatively easy to synthesize.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside: is extensively used as an intermediate in the pharmaceutical industry . Its role is pivotal in the synthesis of various bioactive derivatives, which are crucial for developing new drugs and therapies. The compound’s unique structure allows for the creation of molecules that can interact specifically with biological targets, potentially leading to treatments for a wide range of diseases.
Biomedical Research
In biomedical research, this compound serves as a building block for designing complex molecules . Researchers utilize it to study and mimic the behavior of natural biomolecules, which is essential for understanding biological processes and disease mechanisms. This knowledge can lead to the discovery of novel biomarkers for diseases and contribute to the development of diagnostic tools.
Drug Delivery Systems
The chemical structure of 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside shows potential for enhancing drug delivery in targeted therapy . It can be modified to create prodrugs or conjugated to other therapeutic agents to improve their solubility, stability, and bioavailability. This can result in more effective treatments with reduced side effects.
Synthesis of Bioactive Derivatives
This compound is employed in the synthesis of bioactive derivatives that can have various therapeutic applications . These derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and have the potential to treat a myriad of conditions ranging from metabolic disorders to infectious diseases.
Glycoscience Research
In the field of glycoscience, 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is used to study glycosylation patterns and processes . Understanding these patterns is crucial for the development of glyco-engineered drugs and vaccines, as well as for exploring the role of carbohydrates in cell signaling and communication.
Material Science
The compound finds applications in material science as an intermediate for synthesizing new materials . Its molecular structure can be incorporated into polymers or other materials to impart specific properties such as biodegradability, biocompatibility, or to create stimuli-responsive materials.
Wirkmechanismus
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside, also known as Benzyl 2,3,4-Tri-O-benzyl-L-rhamnopyranose, is a compound of interest in pharmaceutical and biomedical research . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been shown that the presence of α-l-rhamnose moieties positively modulates the anticancer activity of secondary metabolites . This suggests that the compound may interact with targets involved in cancer pathways.
Mode of Action
It is known that the presence of α-l-rhamnose moieties can enhance the anticancer activity of secondary metabolites . This suggests that the compound may interact with its targets to induce changes that inhibit cancer cell growth or proliferation.
Pharmacokinetics
It is known that the compound is primarily used as an intermediate in pharmaceutical and biomedical research, suggesting that it may have favorable pharmacokinetic properties for drug delivery .
Result of Action
It has been shown that rhamnose-containing ursolic and betulinic acid saponins, which may be similar in structure to this compound, have potent cytotoxic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDBDGICTJECRL-KJDDAZAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163975 | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside | |
CAS RN |
353754-90-2 | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)



